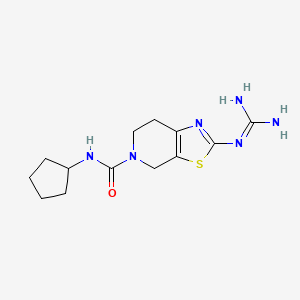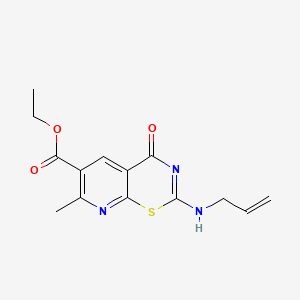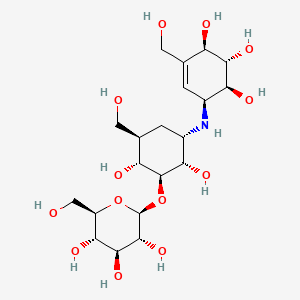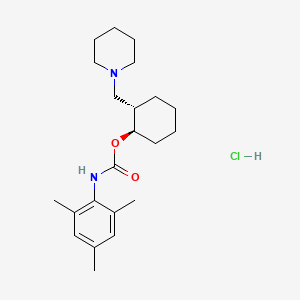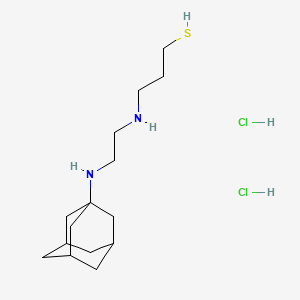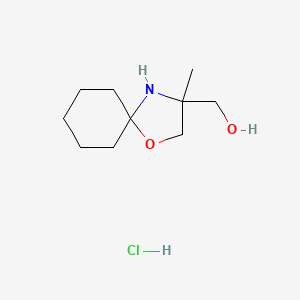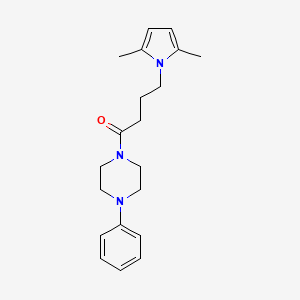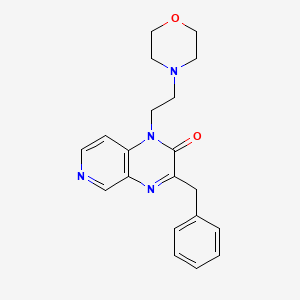
Disodium 1-amino-4-((3-((3-chloro-1-oxo-3-(phenylsulphonyl)propyl)amino)-2-methyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is known for its high efficiency, low toxicity, and short residence time in the body, making it a widely used veterinary medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Febantel involves the reaction of 2-(2,3-bis(methoxycarbonyl)guanidino)-5-(phenylthio)phenyl with methoxyacetyl chloride under specific conditions . The reaction typically requires a solvent such as chloroform and is carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Febantel follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Febantel undergoes various chemical reactions, including:
Oxidation: Febantel can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in Febantel.
Substitution: Substitution reactions can occur at the phenylthio group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Febantel, which may have different pharmacological properties and applications.
Applications De Recherche Scientifique
Febantel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthelmintic drugs and their mechanisms of action.
Biology: Investigated for its effects on different biological systems and its potential use in controlling parasitic infections.
Medicine: Explored for its potential use in treating parasitic infections in humans, although primarily used in veterinary medicine.
Mécanisme D'action
Febantel exerts its effects by inhibiting the polymerization of tubulin into microtubules, which is essential for the survival of parasitic worms . This disruption of microtubule formation leads to the death of the parasites. The molecular targets of Febantel include the tubulin proteins in the parasites, and the pathways involved are related to the disruption of cellular processes dependent on microtubules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Febantel include:
- Fenbendazole
- Albendazole
- Mebendazole
Comparison
Febantel is unique in its broad-spectrum activity and low toxicity compared to other anthelmintic drugs. While Fenbendazole, Albendazole, and Mebendazole also target tubulin polymerization, Febantel’s specific chemical structure allows for a wider range of activity and a shorter residence time in the body, making it a preferred choice in veterinary medicine .
Propriétés
Numéro CAS |
83399-72-8 |
|---|---|
Formule moléculaire |
C30H22ClN3Na2O11S3 |
Poids moléculaire |
778.1 g/mol |
Nom IUPAC |
disodium;1-amino-4-[3-[[3-(benzenesulfonyl)-3-chloropropanoyl]amino]-2-methyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H24ClN3O11S3.2Na/c1-15-20(11-17(47(40,41)42)12-21(15)34-25(35)14-24(31)46(38,39)16-7-3-2-4-8-16)33-22-13-23(48(43,44)45)28(32)27-26(22)29(36)18-9-5-6-10-19(18)30(27)37;;/h2-13,24,33H,14,32H2,1H3,(H,34,35)(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
Clé InChI |
DQRFMIDINUOBPR-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=C(C=C1NC(=O)CC(S(=O)(=O)C2=CC=CC=C2)Cl)S(=O)(=O)[O-])NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


